molecular formula C10H16O2 B14241711 (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one CAS No. 503818-20-0

(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one

Cat. No.: B14241711
CAS No.: 503818-20-0
M. Wt: 168.23 g/mol
InChI Key: CXSMIKLMPLITJT-JTQLQIEISA-N
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Description

(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one is an organic compound characterized by the presence of a hydroxyl group at the third carbon, a methyl group at the sixth carbon, and two double bonds at the fifth and eighth positions of a nine-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a precursor compound using specific catalysts and reagents. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of a suitable β-ketoester to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as substrate preparation, catalytic reduction, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) can be used in the presence of hydrogen gas.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may exert its effects through modulation of enzyme activity, alteration of metabolic pathways, or interaction with cellular receptors.

Comparison with Similar Compounds

    (3R)-3-Hydroxy-6-methylnona-5,8-dien-2-one: A stereoisomer with a different spatial arrangement of the hydroxyl group.

    3-Hydroxy-6-methylnona-5,8-dien-2-one: A compound without the stereochemical specification at the third carbon.

    6-Methylnona-5,8-dien-2-one: A compound lacking the hydroxyl group at the third carbon.

Uniqueness: (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups, along with the double bonds, provides a versatile framework for various chemical transformations and applications.

Properties

CAS No.

503818-20-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(3S)-3-hydroxy-6-methylnona-5,8-dien-2-one

InChI

InChI=1S/C10H16O2/c1-4-5-8(2)6-7-10(12)9(3)11/h4,6,10,12H,1,5,7H2,2-3H3/t10-/m0/s1

InChI Key

CXSMIKLMPLITJT-JTQLQIEISA-N

Isomeric SMILES

CC(=CC[C@@H](C(=O)C)O)CC=C

Canonical SMILES

CC(=CCC(C(=O)C)O)CC=C

Origin of Product

United States

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